N-(2-amino-2-oxoethyl)-3-bromo-N-butylthiophene-2-carboxamide
Description
N-(2-amino-2-oxoethyl)-3-bromo-N-butylthiophene-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a bromine atom, and an amide group, making it a versatile molecule for scientific research and industrial use.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-bromo-N-butylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-3-5-14(7-9(13)15)11(16)10-8(12)4-6-17-10/h4,6H,2-3,5,7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWAISMARNJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)C(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-2-thiophenecarboxylic acid with butylamine and glycine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-2-oxoethyl)-3-bromo-N-butylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: 3-bromo-N-butylthiophene-2-carboxamide.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It can serve as a probe in biological studies to understand the interaction of thiophene derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(2-amino-2-oxoethyl)-3-bromo-N-butylthiophene-2-carboxamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
N-(2-amino-2-oxoethyl)acrylamide: Similar structure but lacks the bromine atom.
3-bromo-N-butylthiophene-2-carboxylic acid: Similar but without the amide group.
N-(2-amino-2-oxoethyl)-3-chloro-N-butylthiophene-2-carboxamide: Similar but with a chlorine atom instead of bromine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
